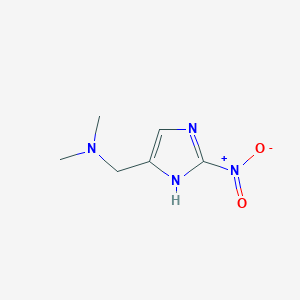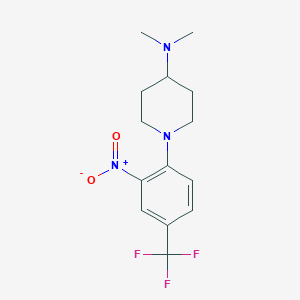
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is known for its unique structure, which includes a cyclopropane ring substituted with a dibromoethenyl group and a carbonyl chloride group. It is often used in the synthesis of various organic compounds and has applications in different fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride typically involves the reaction of cyclopropane derivatives with brominating agents. One common method involves the use of tetrabromomethane and triisopropyl phosphite in dichloromethane under argon atmosphere. The reaction mixture is cooled to maintain a low temperature, and the product is isolated through vacuum filtration and purification steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The dibromoethenyl group can be substituted with other halogens or functional groups using halogen exchange reactions with reagents like aluminium tribromide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, although these reactions are less common.
Hydrolysis: The carbonyl chloride group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Halogen Exchange: Aluminium tribromide or boron tribromide are commonly used for halogen exchange reactions.
Hydrolysis: Aqueous solutions of bases or acids can be used to hydrolyze the carbonyl chloride group.
Major Products Formed
Substitution Products: Depending on the reagents used, various substituted cyclopropane derivatives can be formed.
Carboxylic Acids: Hydrolysis of the carbonyl chloride group results in the formation of carboxylic acids.
科学的研究の応用
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride has several applications in scientific research:
作用機序
The mechanism of action of 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride involves its interaction with specific molecular targets. In the case of its use as a pesticide, it targets the nervous system of insects, leading to paralysis and death. The compound interacts with sodium channels in the nerve cells, disrupting normal nerve signal transmission .
類似化合物との比較
Similar Compounds
Deltamethrin: A well-known pyrethroid insecticide with a similar structure, including a dibromoethenyl group and a cyclopropane ring.
Cyhalothrin: Another pyrethroid insecticide with structural similarities, used for its high efficacy against pests.
Uniqueness
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions and its effectiveness as a pesticide make it a valuable compound in both research and industrial applications .
特性
CAS番号 |
59952-40-8 |
|---|---|
分子式 |
C8H9Br2ClO |
分子量 |
316.42 g/mol |
IUPAC名 |
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9Br2ClO/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3 |
InChIキー |
JIIXEQFJRLRHSW-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1C(=O)Cl)C=C(Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Nitrophenoxy)methyl]-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione](/img/structure/B8562086.png)


![5,10-Dihydroimidazo[2,1-c][1,4]benzodiazepin-4-one](/img/structure/B8562111.png)


![tert-Butyl (S)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B8562122.png)
![Ethanol, 2-[(nonafluorobutyl)thio]-](/img/structure/B8562123.png)




